5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione
Overview
Description
“5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione” is a molecular entity capable of accepting a hydron from a donor (Bronsted acid). It is classified as an aminoquinoline . The molecular formula is C18H23N5O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CN1C2=CC=CC=C2C(=C3C1=NC(=O)N(C3=O)C)NCCCN©C . The average mass is 341.408 Da and the monoisotopic mass is 341.185181 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a net charge of 0, an average mass of 341.18518, and a mono-isotopic mass of 341.18518 .Scientific Research Applications
Chemical Reactivity and Synthesis
5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione has been explored in various chemical reactions, showcasing its versatility in organic synthesis. Levine, Chu, and Bardos (1977) demonstrated its reactivity with alkyllithium reagents and ammonia, contributing to the understanding of its interaction with other chemicals in synthetic processes (Levine, Chu, & Bardos, 1977).
Cyclization Reactions
The compound's ability to undergo cyclization reactions has been studied, which is significant for creating complex heterocyclic systems. For instance, Dang Van Tinh, Fischer, and Stadlbauer (1996) investigated its cyclization by thermolysis, forming pyrimido[4,5-b]quinoline-2,4-diones (Dang Van Tinh, Fischer, & Stadlbauer, 1996).
Hantzsch Cyclocondensation
Dzvinchuk et al. (2009) explored its role in Hantzsch three-component cyclization, leading to the formation of heterocyclic systems. This study provides insights into the synthesis of complex organic molecules involving this compound (Dzvinchuk, Tolmachova, Chernega, & Lozinskii, 2009).
Synthesis of Derivatives
Hovsepyan et al. (2018) demonstrated the synthesis of new pyrimido[4,5-b]quinoline derivatives using a three-component cyclocondensation process. This study contributes to the development of novel compounds for potential biological screening (Hovsepyan, Karakhanyan, Israelyan, & Panosyan, 2018).
Spectral Properties and Structural Elucidations
Research by Es, Staskun, and Piggott (2006) focused on the preparation and spectral analysis of derivatives of this compound, providing valuable information on its structural properties and potential applications in various fields (Es, Staskun, & Piggott, 2006).
Reaction with Primary Amines
Deady et al. (2003) investigated the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, a related compound, with primary amines, contributing to the understanding of its reactivity and potential applications in medicinal chemistry (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
properties
IUPAC Name |
5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJNMXHJOVJON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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